Ferrocenyl methyl ketone

Description

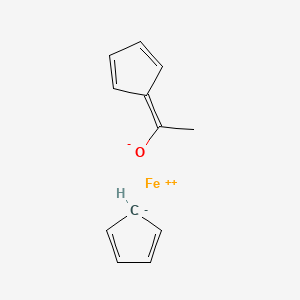

Structure

2D Structure

Properties

Molecular Formula |

C12H12FeO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |

InChI |

InChI=1S/C7H8O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |

InChI Key |

CBJYXYXOISWSDQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Ferrocenyl Methyl Ketone

Carbonyl Condensation and Related Reactions

The carbonyl group in ferrocenyl methyl ketone readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones.

Synthesis of Ferrocenyl Chalcones (1-Ferrocenyl-3-aryl-propenones)

Ferrocenyl chalcones are synthesized through the condensation of this compound (acetylferrocene) with various aromatic or heterocyclic aldehydes. frontiersin.orgnih.govnih.gov These compounds are of significant interest due to their potential biological and materials science applications. sphinxsai.comresearchgate.net The general structure consists of a ferrocenyl group attached to a three-carbon α,β-unsaturated carbonyl system, which is in turn substituted with an aryl group. sphinxsai.com

The synthesis can be carried out using both conventional heating methods and more environmentally friendly techniques like microwave irradiation or solvent-free grinding. frontiersin.orgsphinxsai.comresearchgate.net The reaction typically yields the trans-isomer of the chalcone, as indicated by the large coupling constants (14-16 Hz) of the olefinic protons in their ¹H NMR spectra. nih.gov

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of ferrocenyl chalcones, this compound provides the enolizable ketone, while a variety of aromatic aldehydes serve as the non-enolizable partner. sphinxsai.comnumberanalytics.com

The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) or potassium hydroxide. nih.govsphinxsai.com It can be performed under various conditions:

Conventional Method: The reactants are dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and refluxed for several hours. frontiersin.orgnih.gov

Microwave-Assisted Synthesis: This method significantly reduces reaction times from hours to minutes and often results in higher yields compared to conventional heating. frontiersin.org

Solvent-Free Grinding: Reacting the solids (this compound, aldehyde, and a solid base like NaOH) by grinding them together in a mortar and pestle offers a green and efficient alternative, often with excellent yields. sphinxsai.comresearchgate.net

The choice of the aromatic aldehyde influences the properties of the resulting chalcone. A diverse range of substituted benzaldehydes and heterocyclic aldehydes have been successfully employed in this reaction. frontiersin.orgnih.gov

Table 1: Comparison of Synthesis Methods for Ferrocenyl Chalcones

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 10–40 hours | 71–87% | Base catalyst in solvent, reflux |

| Microwave Irradiation | 1–5 minutes | 78–92% | Base catalyst, microwave reactor |

| Solvent-Free Grinding | Short | >85% | Solid base, grinding in a mortar |

This table is based on data from references frontiersin.orgsphinxsai.com.

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-ferrocenylethanol. A particularly important transformation is the asymmetric reduction, which yields chiral alcohols, valuable intermediates in organic synthesis.

Asymmetric Transfer Hydrogenation (ATH) of Ferrocenyl Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols. ua.es This technique utilizes a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. ua.estandfonline.com For ferrocenyl ketones, this reaction provides access to enantiomerically enriched ferrocenyl alcohols.

The process is advantageous as it avoids the use of molecular hydrogen and high-pressure equipment. tandfonline.com A variety of transition metals, including ruthenium, rhodium, and iridium, have been employed as catalysts, complexed with chiral ligands to induce asymmetry. ua.esresearchgate.net

Development and Application of Chiral Ferrocenyl Ligands

A significant area of research has been the design and synthesis of chiral ligands, many of which are themselves derived from ferrocene (B1249389), to be used in the ATH of ketones. researchgate.net These ligands play a crucial role in controlling the enantioselectivity of the reduction.

Key classes of chiral ferrocenyl ligands used in ATH include:

Phosphino-substituted ferrocenyloxazolines: These ligands, when complexed with ruthenium, have shown excellent results in the ATH of ketones, achieving high enantiomeric excesses (ee). researchgate.net

Ferrocenyl Schiff bases: Novel ferrocenyl-imine ligands have been synthesized and used with iridium catalysts for the ATH of acetophenone, yielding chiral alcohols with good enantioselectivities. tandfonline.comtandfonline.com

C2-symmetric ferrocenyl-based bis(phosphinites): Ruthenium(II), Rhodium(I), and Iridium(III) complexes of these ligands have been effective in the ATH of various ketones, producing secondary alcohols with high enantioselectivities (up to 98% ee). researchgate.net

Ferrocene-tethered ruthenium diamine catalysts: These have demonstrated high reactivity and enantioselectivity in the ATH of a broad range of ketones. rsc.org

The modular nature of many ferrocenyl ligand syntheses allows for fine-tuning of the steric and electronic properties of the catalyst to optimize both activity and enantioselectivity for specific substrates. researchgate.net

Table 2: Examples of Chiral Ligands in ATH of Ferrocenyl Ketones

| Ligand Type | Metal Catalyst | Substrate Example | Enantiomeric Excess (ee) |

|---|---|---|---|

| Phosphino-ferrocenyloxazoline | Ruthenium | Ketones | Up to 98% |

| Ferrocenyl-imine Schiff Base | Iridium | Acetophenone | Up to 89% |

| C2-symmetric Ferrocenyl bis(phosphinite) | Ru(II), Rh(I), Ir(III) | Alkyl/aryl ketones | Up to 98% |

This table is based on data from references tandfonline.comresearchgate.netresearchgate.net.

Mechanistic Studies of Hydrogen Transfer Pathways

The mechanism of asymmetric transfer hydrogenation is a subject of ongoing study. For transition metal-catalyzed reactions, several pathways are considered. A commonly accepted general mechanism involves the transfer of a hydride from the hydrogen donor (e.g., isopropanol) to the metal center, forming a metal-hydride intermediate. The ketone then coordinates to the metal, and the hydride is transferred to the carbonyl carbon, forming the alcohol product. ua.es

The exact pathway can vary depending on the catalyst system:

Inner-sphere mechanism: This can involve either a dihydride or a monohydride metal intermediate, without direct participation from the ligand in the hydrogen transfer step. ua.es

Outer-sphere mechanism: In this pathway, the ligand can actively participate in the hydrogen transfer, often through a concerted, six-membered transition state. This is particularly relevant for catalysts where the ligand has a proton-donating group (e.g., an amine). jst.go.jp

DFT (Density Functional Theory) calculations and experimental investigations have been used to elucidate these pathways. For instance, studies on manganese-catalyzed ATH have proposed mechanisms based on joint DFT and experimental results, highlighting the role of π-π interactions and steric hindrance between the catalyst and the substrate in determining enantioselectivity. bohrium.com The specific nature of the chiral ligand and the metal center dictates the preferred mechanistic pathway and, consequently, the efficiency and stereochemical outcome of the reaction.

C-H Bond Activation and Regioselective Functionalization of this compound

The presence of the ketone functional group in this compound provides a handle for directing transition-metal catalysts to activate the otherwise inert C-H bonds on the adjacent cyclopentadienyl (B1206354) (Cp) ring. This chelation-assisted strategy enables the regioselective introduction of new functional groups at the ortho-position of the ferrocene core, leading to valuable 1,2-disubstituted ferrocene derivatives.

Ruthenium(II)-Catalyzed Alkenylation of Ferrocenyl Ketones

A significant advancement in the functionalization of ferrocenyl ketones is their direct alkenylation using ruthenium(II) catalysts. figshare.comacs.org This method facilitates the formation of a carbon-carbon bond between the ferrocene Cp ring and an alkene. The reaction is typically performed with ferrocenyl alkyl ketones, such as this compound, and activated alkenes like ethyl acrylate (B77674). acs.org

The catalytic system often consists of a ruthenium precursor, [RuCl₂(p-cymene)]₂, activated by a silver salt like silver hexafluoroantimonate (AgSbF₆). figshare.comacs.org The process is an oxidative dehydrogenative coupling that requires an oxidant, commonly copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O), to regenerate the active Ru(II) catalyst. acs.org These reactions are generally conducted under aerobic conditions at elevated temperatures (80–110 °C) and result in moderate yields of the desired 1,2-disubstituted ferrocene products. figshare.com

Notably, the electronic influence of the ferrocenyl group is profound. For instance, the alkenylation of ferrocenyl phenyl ketone proceeds under much milder conditions, even at room temperature, to give quantitative yields of the monoalkenylated product on the phenyl ring. figshare.comacs.org This highlights the ability of the ferrocenyl moiety to significantly influence the reactivity of adjacent aromatic systems. figshare.com

| Substrate | Alkene Reagent | Catalyst System | Oxidant | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| This compound | Ethyl Acrylate | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | Dichloroethane, 80-110 °C | 1-Acyl-2-alkenylferrocene | figshare.comacs.org |

| Ferrocenyl Phenyl Ketone | Methyl Acrylate | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | Dichloroethane, Room Temp. | 2-Alkenylphenyl Ferrocenyl Ketone | figshare.comacs.org |

Ortho-Substitution Strategies via C-H Activation

The carbonyl oxygen of this compound can act as a weakly coordinating directing group, guiding a transition-metal catalyst to the proximal C-H bond on the cyclopentadienyl ring. acs.orgrsc.org This ortho-directing capability is a cornerstone strategy for the regioselective functionalization of the ferrocene scaffold. The catalyst, upon coordination to the carbonyl oxygen, forms a metallacycle intermediate that facilitates the cleavage of the adjacent C-H bond, a process often described as a concerted metalation-deprotonation pathway. rsc.org

This general strategy is not limited to ruthenium and has been successfully employed with other transition metals like rhodium and palladium for various C-H functionalization reactions. acs.org The versatility of this approach allows for the introduction of a wide array of substituents, not just alkenyl groups.

To enhance the directing ability of the ketone, it can be converted into more strongly coordinating derivatives, such as oximes. Aryl ketone O-methyl oximes, for example, have been shown to be effective directing groups in palladium-catalyzed C-H acylation reactions with aldehydes, achieving remarkable regioselectivity. researchgate.net This derivatization strategy expands the scope of possible transformations, enabling the synthesis of complex, polysubstituted ferrocene compounds.

Addition and Cycloaddition Reactions

The reactivity of the carbonyl group in this compound can be extended by converting it to a thiocarbonyl group (C=S), forming ferrocenyl methyl thioketone. This transformation is typically achieved through thionation using Lawesson's reagent. tandfonline.comencyclopedia.pub Ferrocenyl thioketones are notably stable compared to many aryl analogues and serve as versatile building blocks for the synthesis of sulfur-containing heterocycles. encyclopedia.pubmdpi.com

Reactions of Ferrocenyl Thioketones with Diazo Compounds (e.g., Diphenyldiazomethane)

Ferrocenyl thioketones are reactive dipolarophiles in [3+2] cycloaddition reactions with diazo compounds. encyclopedia.publodz.pl The reaction with diphenyldiazomethane is a key example of this reactivity. tandfonline.com The process is initiated by the cycloaddition of the diazo compound across the C=S bond of the thioketone.

This initial step leads to the formation of a 2,5-dihydro-1,3,4-thiadiazole derivative as a transient intermediate. lodz.pl Aromatic thioketones are known to react with diazomethane (B1218177) derivatives at low temperatures to yield these five-membered heterocyclic intermediates. tandfonline.com

Formation of Ferrocenyl-Substituted Thiiranes

The 1,3,4-thiadiazoline intermediates formed from the reaction of ferrocenyl thioketones and diazo compounds are often unstable. lodz.pl They readily undergo a [3+2]-cycloelimination reaction, extruding a molecule of dinitrogen (N₂). tandfonline.comlodz.pl This elimination generates a highly reactive thiocarbonyl ylide intermediate. lodz.pl

The thiocarbonyl ylide then undergoes a spontaneous 1,3-dipolar electrocyclization to form a stable, three-membered thiirane (B1199164) ring. tandfonline.comlodz.pl This reaction sequence provides a direct route to previously unknown ferrocenyl-substituted thiiranes, which are stable compounds with potential for further synthetic applications. tandfonline.com

| Thioketone Reactant | Diazo Reactant | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Ferrocenyl Methyl Thioketone | Diphenyldiazomethane | Thiocarbonyl Ylide | Ferrocenyl-Substituted Thiirane | tandfonline.comlodz.pl |

Rearrangement Reactions

The ferrocenyl group exerts a powerful electronic influence, capable of stabilizing adjacent positive charges, which facilitates a variety of molecular rearrangements involving the this compound scaffold and its derivatives.

One such transformation is the acid-catalyzed self-condensation of acetylferrocene (B1663952). Treatment with silicon tetrachloride (SiCl₄) and ethanol prompts a reaction cascade that results in the formation of 1,3,5-triferrocenylbenzene. mdpi.com The proposed mechanism involves the generation of a stabilized carbocation, [FcC(OH)CH₃]⁺, which then reacts sequentially with enol forms of the ketone. mdpi.com

Another important transformation is the Beckmann rearrangement, which involves the oxime derivative of this compound. When treated with reagents such as phosphorus pentachloride (PCl₅) or sulfuric acid (H₂SO₄), the oxime undergoes rearrangement. mdpi.com This reaction proceeds through the migration of the group anti-periplanar to the hydroxyl leaving group, forming a nitrilium ion intermediate, which upon hydrolysis yields a secondary amide. mdpi.com Other rearrangements known in ferrocene chemistry, such as the Wolff rearrangement of diazoacetylferrocene, further underscore the versatility of this organometallic scaffold in synthetic transformations. researchgate.net

| Starting Material/Derivative | Reaction Name/Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Acetylferrocene | Self-Condensation/Trimerization | SiCl₄ / Ethanol | 1,3,5-Triferrocenylbenzene | mdpi.com |

| Acetylferrocene Oxime | Beckmann Rearrangement | PCl₅ or H₂SO₄, then H₂O | Secondary Amide | mdpi.com |

| Diazoacetylferrocene | Wolff Rearrangement | Photochemical/Thermal | Ferrocenyl Ketene | researchgate.net |

McMurry Cross-Coupling and Associated Rearrangements

The McMurry reaction is a powerful method for the reductive coupling of ketones and aldehydes to form alkenes, utilizing low-valent titanium reagents. In the context of this compound, this reaction provides a key step for synthesizing more complex ferrocene derivatives. The TiCl₄-Zn system is a commonly utilized reagent for promoting the McMurry cross-coupling of ferrocenyl ketones with other carbonyl compounds. sapub.org This approach has been instrumental in preparing precursors for ferrocifens, which are ferrocene-based analogs of the breast cancer drug tamoxifen. sapub.org

The cross-coupling of a ferrocenyl ketone with an appropriate benzophenone (B1666685) can yield ferrocene-containing tetrasubstituted alkenes. researchgate.net However, the reaction is not always straightforward. The intermolecular reaction between two different carbonyl compounds can lead to a statistical mixture of the desired cross-coupled product and two self-coupled products. thieme-connect.dersc.org The selectivity for cross-coupling is generally lower when two different mono-aryl ketones are used compared to the reaction between a mono-aryl and a diaryl ketone. mdpi.com

During McMurry reactions involving ferrocenyl ketones, pinacol-to-pinacolone rearrangements can occur as a side reaction. mdpi.commdpi.com For instance, the McMurry reaction of mdpi.comferrocenophanone, a cyclic ferrocenyl ketone, yields different products depending on the reaction conditions. In the presence of pyridine (B92270), the expected homo-coupled alkene is the major product. rsc.orgmdpi.com However, in the absence of pyridine, a spiro-linked pinacolone (B1678379) resulting from rearrangement becomes the main product. rsc.orgmdpi.com This highlights the sensitive nature of the reaction and the influence of additives on the reaction pathway. The formation of pinacols as intermediates is a key step in the McMurry reaction mechanism, and their subsequent deoxygenation leads to the final alkene product. rsc.org

The reaction between chloropropionylferrocene and various mono-aryl ketones using McMurry conditions unexpectedly produced hydroxylated derivatives instead of the anticipated chlorinated compounds, alongside products of pinacol-to-pinacolone rearrangement. researchgate.netmdpi.com This demonstrates that unexpected transformations and rearrangements can be a significant feature of McMurry reactions with functionalized ferrocenyl ketones.

| Ferrocenyl Ketone Reactant | Coupling Partner | Key Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| This compound | Aryl ketones | TiCl₄-Zn-THF | Mixtures of E and Z isomers of cross-coupled alkenes | sapub.org |

| mdpi.comFerrocenophanone | Self-coupling | TiCl₄/Zn | Spiro-linked pinacolone (rearrangement product) | mdpi.com |

| mdpi.comFerrocenophanone | Self-coupling | TiCl₄/Zn, pyridine | Bis- mdpi.comferrocenophane-1-ylidene (E/Z mixture) | rsc.orgmdpi.com |

| Chloropropionylferrocene | Mono-aryl ketones | TiCl₄/Zn | Hydroxylated cross-coupled products and pinacolone rearrangement products | researchgate.netmdpi.com |

| Ethyl 4-ferrocenyl-4-oxo-butanoate | 4,4′-dihydroxybenzophenone | TiCl₄/Zn, THF | Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate (cross-coupled product) | mdpi.com |

Acid-Catalyzed Decompositions and Rearrangements

The behavior of this compound in the presence of acid is dominated by the remarkable ability of the ferrocenyl group to stabilize an adjacent positive charge. cdnsciencepub.compreprints.org This electronic-donating effect makes the carbonyl oxygen of acetylferrocene significantly more basic than that of its phenyl analog, acetophenone. cdnsciencepub.com Consequently, protonation of the ketone is a key initial step in acid-catalyzed reactions.

The protonated ketone can then participate in various transformations. The stability of the resulting α-ferrocenyl carbenium ion intermediates plays a crucial role in directing the course of these reactions. preprints.org For example, α-ferrocenyl carbinols, which can be formed by the reduction of the corresponding ketones, readily undergo solvolysis under acidic conditions to generate these stable carbocations. preprints.orgresearchgate.net

In the case of more complex α-ferrocenyl ketocarboxylic acids, the presence of an acid catalyst like trifluoroacetic anhydride (B1165640) can induce intramolecular cyclization. preprints.org This process is believed to involve an unusual nucleophilic attack of the ferrocenyl-activated carbonyl oxygen onto the carboxylic carbon, leading to the formation of lactone derivatives. preprints.org This reactivity underscores the profound influence of the ferrocenyl moiety on the adjacent carbonyl group.

While simple protonation is a primary interaction, under strong acidic conditions, more complex rearrangements and decompositions can occur. Studies on related compounds, such as ferrocenylphenylcarbinyl azides, in concentrated sulfuric acid have shown the formation of complex product mixtures, indicating that the ferrocenyl nucleus itself can be involved in the reaction pathways. cdnsciencepub.com The ferrocenium (B1229745) cation, formed by the oxidation of ferrocene, is known to act as a Lewis acid catalyst in various organic transformations, including etherifications and substitution reactions. mdpi.com This suggests that under oxidizing acidic conditions, the ferrocene moiety of this compound could be oxidized to a ferrocenium species, which would dramatically alter its reactivity and potentially lead to decomposition or rearrangement pathways.

| Ferrocenyl Compound | Acidic Conditions | Observed Reaction / Finding | Key Intermediate | Reference |

|---|---|---|---|---|

| Acetylferrocene | Aqueous H₂SO₄ | Significantly more basic (2000x) than acetophenone. | Protonated ketone | cdnsciencepub.com |

| α-Ferrocenyl carbinols | Acidic workup | Facile solvolysis to form lactones (from corresponding hydroxy acids). | α-Ferrocenyl carbenium ion | preprints.org |

| 3-Ferrocenoylpropionic acid | Trifluoroacetic anhydride | Intramolecular cyclization to form a furanone derivative. | Tetrahedral intermediate from nucleophilic attack of carbonyl oxygen | preprints.org |

| Ferrocenylphenylcarbinyl azide | Concentrated H₂SO₄ | Decomposition to a complex mixture of products. | Not specified | cdnsciencepub.com |

| Vinyloxymethylferrocene | CF₃CO₂H | Facile reaction with various nucleophiles (O-, N-, S-, Se-ferrocenylmethylation). | α-Ferrocenyl carbenium ion | researchgate.net |

Coordination Chemistry and Metal Complexes of Ferrocenyl Ketone Derivatives

Ferrocenyl Ketone Derivatives as Ligand Scaffolds

The carbonyl group in ferrocenyl ketones serves as a convenient synthetic handle for the introduction of various donor atoms, allowing for the design of ligands with tailored coordination properties. This has led to the development of a rich library of ferrocenyl-based ligands with varying denticity and chirality.

The design of ferrocenyl ketone-based ligands follows principles that aim to control the steric and electronic environment around a metal center. Monodentate ligands are typically synthesized by modifying the ketone functionality. For instance, the reaction of acetylferrocene (B1663952) with hydrazine (B178648) monohydrate yields ferrocenyl hydrazone, a monodentate N-donor ligand. mdpi.comresearchgate.net Further reactions of this hydrazone can lead to the formation of other monodentate or bidentate ligands. mdpi.comresearchgate.net

Polydentate ligands, which can chelate to a metal center through multiple donor atoms, offer enhanced stability and control over the coordination geometry. The synthesis of such ligands often involves the functionalization of one or both cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) unit, in addition to modifications at the ketone group. For example, ferrocenyl thioethers have been prepared from ferrocene precursors via dilithiation and subsequent reaction with disulfides. These thioethers can act as polydentate ligands, coordinating to metals like palladium(II) and platinum(II). msu.edu The design of these ligands can be highly modular, allowing for the introduction of different donor groups to create ligands with specific properties. chimia.chnih.gov The combination of the ferrocene backbone with other coordinating moieties, such as pyrazolyl or N-heterocyclic carbene (NHC) groups, has also been explored to create polydentate ligand systems. niser.ac.inrsc.org

A significant area of research has focused on the development of chiral ferrocenyl ligands for asymmetric catalysis. researchgate.net The chirality in these ligands can arise from a stereogenic center, planar chirality of the ferrocene unit, or a combination of both. nih.gov Ferrocenyl methyl ketone serves as a key starting material for the synthesis of many of these chiral ligands.

One common strategy involves the enantioselective reduction of the ketone to a chiral alcohol, which can then be further functionalized. acs.orgmdpi.com For instance, the Corey-Bakshi-Shibata (CBS) reduction of chloro-functionalized ferrocenyl ketones produces chiral alcohols with high enantiomeric excess. acs.org These alcohols can then be converted into a variety of ligands, including amino-cyclopentadienyl ligands. acs.org Another approach involves the diastereoselective metalation of ferrocene derivatives, guided by a chiral auxiliary, followed by the introduction of a phosphine (B1218219) or other donor group. chimia.ch

These chiral ligands have proven to be highly effective in a range of asymmetric reactions, including hydrogenation and transfer hydrogenation of ketones, where they can induce high levels of enantioselectivity. researchgate.netscirp.orgrsc.orgacs.orgrsc.org The unique three-dimensional structure and electronic properties of ferrocene play a crucial role in the stereochemical outcome of these catalytic transformations. scirp.org The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific substrates. researchgate.netrsc.org

Monodentate and Polydentate Ligand Design Principles

Complexation with Transition Metals

The diverse coordination modes of ferrocenyl ketone derivatives have enabled the synthesis of complexes with a wide range of transition metals. These complexes exhibit interesting structural features and have been investigated for their catalytic activity in various organic transformations.

Ferrocenyl ketone derivatives readily form complexes with Group 11 metals (gold, silver, and copper). The coordination chemistry of these complexes is often characterized by the formation of linear or trigonal planar geometries around the metal center.

Gold(I) complexes of ferrocenyl-containing ligands, such as ferrocenyl phosphines, have been synthesized and studied for their catalytic applications. acs.orgresearchgate.netnih.govacs.orgdntb.gov.ua These complexes can be prepared by reacting the appropriate ferrocenyl ligand with a gold(I) precursor, such as [AuCl(tht)] or [(Ph3PAu)3O][BF4]. acs.orgacs.org The resulting complexes have shown catalytic activity in reactions like cycloisomerization and enantioselective cycloadditions. nih.govmdpi.com The redox-active nature of the ferrocene unit can be exploited to create redox-switchable catalysts, where the catalytic activity can be modulated by oxidizing or reducing the iron center. mdpi.com

Silver(I) complexes with ferrocenyl ligands have also been prepared. For example, N-heterocyclic carbene-silver complexes with a ferrocenyl group have been synthesized and used as catalysts in Sonogashira coupling reactions. researchgate.net The coordination of ferrocenyl phosphines to silver(I) has also been reported, leading to the formation of linear or three-coordinate complexes. acs.org

Copper(I) and Copper(II) complexes featuring ferrocenyl ketone derivatives have been investigated for their catalytic and biological properties. japsonline.comuhcl.edu Chiral ferrocenyl diphosphine ligands have been used to prepare copper complexes that are active in the asymmetric 1,2-addition of Grignard reagents to enones and aromatic ketones. rsc.org The synthesis of these complexes often involves the reaction of a copper(I) salt with the chiral ligand. rsc.org Copper(II) complexes of ferrocenyl thiosemicarbazones have also been synthesized and characterized. unam.edu.na

The table below summarizes some examples of Group 11 metal complexes with ferrocenyl ketone derivatives and their applications.

| Metal | Ligand Type | Application |

| Gold(I) | Ferrocenyl phosphine | Catalysis (cycloisomerization, cycloaddition) nih.govmdpi.com |

| Silver(I) | Ferrocenyl N-heterocyclic carbene | Catalysis (Sonogashira coupling) researchgate.net |

| Copper(I) | Chiral ferrocenyl diphosphine | Asymmetric catalysis (Grignard addition) rsc.org |

| Copper(II) | Ferrocenyl thiosemicarbazone | - |

Palladium(II) complexes of ferrocenyl ketone derivatives have been extensively studied due to their significant catalytic applications, particularly in cross-coupling reactions. mdpi.comresearchgate.netuj.ac.za The ligands used in these complexes can be monodentate or bidentate, with N, P, or S donor atoms. mdpi.comresearchgate.netmsu.edu

Ferrocenylimine ligands, synthesized from acetylferrocene, have been used to prepare palladium(II) complexes by reaction with [PdCl2(MeCN)2]. mdpi.comresearchgate.net These complexes have proven to be effective catalysts for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.netuj.ac.za The steric and electronic properties of the ferrocenyl ligand play a crucial role in the efficiency of the catalyst. mdpi.com For example, ferrocenyl(2-diphenylphosphine)imino palladium(II) complexes have shown high activity in these reactions. mdpi.comresearchgate.net

Palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands have also been synthesized and evaluated as pre-catalysts for allylic amination and Suzuki–Miyaura-type cross-coupling reactions. rsc.org Additionally, palladium(II) complexes with ferrocenyl-substituted N-heterocyclic carbene (NHC) ligands have been reported and their catalytic activity in Suzuki-Miyaura reactions has been investigated. researchgate.net The stability and catalytic performance of these complexes can be tuned by modifying the substituents on the ligand framework.

The following table provides examples of palladium(II) complexes with ferrocenyl ketone derivatives and their catalytic applications.

| Ligand Type | Reaction |

| Ferrocenylimine | Mizoroki-Heck, Suzuki-Miyaura mdpi.comresearchgate.netuj.ac.za |

| Ferrocene phosphinoallyl | Allylic amination, Suzuki-Miyaura rsc.org |

| Ferrocenyl N-heterocyclic carbene | Suzuki-Miyaura researchgate.net |

Ruthenium and iridium complexes bearing chiral ferrocenyl ligands derived from ferrocenyl ketones are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. scirp.orgacs.orgmdpi.comrsc.orgnih.govmdpi.com This reaction is a valuable method for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.

Ruthenium(II) complexes of various chiral ferrocenyl ligands, including phosphine-oxazolines, diamides, and P,P,N,N,O-ligands, have been prepared and successfully applied in the ATH of a wide range of ketones. researchgate.netrsc.orgacs.orgrsc.orgrsc.orgrsc.org These catalysts typically operate in the presence of a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, and can achieve high conversions and enantioselectivities. scirp.orgrsc.orgresearchgate.net For example, a 1,1′-ferrocenediamide ruthenium complex has been shown to mediate the base-free transfer hydrogenation of ketones at room temperature with high turnover frequencies. rsc.orgrsc.org The catalytic activity can sometimes be switched by redox changes at the ferrocene unit. mdpi.com

Iridium(III) complexes with chiral ferrocenyl ligands have also emerged as powerful catalysts for the ATH of ketones. scirp.orgrsc.orgresearchgate.net Ferrocenyl phosphine thioether ligands, for example, have been used in iridium-catalyzed ketone hydrogenation in the presence of a strong base. researchgate.net The mechanism of these reactions can be complex, sometimes involving an outer-sphere stepwise H-/H+ transfer. researchgate.net Similar to ruthenium, both iridium and ruthenium complexes with the same chiral ferrocenyl ligand can be used to catalyze the asymmetric reduction of aromatic ketones, often with good enantiomeric excesses. scirp.org

The table below highlights some research findings on the use of ruthenium and iridium complexes with ferrocenyl ketone-derived ligands in transfer hydrogenation.

| Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |

| Ruthenium(II) | Chiral phosphine-oxazoline | Acetophenone | up to 98% acs.org |

| Ruthenium(II) | Chiral P,P,N,N,O-ligand | Simple ketones | up to 96% rsc.orgrsc.org |

| Ruthenium(II) | 1,1′-ferrocenediamide | Various ketones | - |

| Iridium(III) | Chiral ferrocenyl ligand | Aromatic ketones | up to 86% scirp.org |

| Iridium(III) | Ferrocenyl phosphine thioether | Ketones | - |

Palladium(II) Complexes and their Catalytic Relevance

Structural Elucidation of Metal Complexes

The definitive determination of the three-dimensional structure of metal complexes derived from ferrocenyl ketone ligands is paramount for understanding their chemical behavior, reactivity, and potential applications. Techniques such as single-crystal X-ray diffraction provide unparalleled insight into the precise arrangement of atoms, bond lengths, and bond angles, forming the foundation for a detailed analysis of their coordination chemistry.

X-ray Crystallographic Analysis of Ferrocenyl Ketone Complexes

X-ray crystallography has been an indispensable tool for characterizing the solid-state structures of metal complexes incorporating this compound derivatives. For instance, the structure of a platinated this compound oxime complex has been unequivocally established through this method. psu.edursc.org The reaction of this compound oxime with cis-[PtCl₂(dmso)₂] (where dmso is dimethyl sulfoxide) yields a cycloplatinated(II) complex, N,S-trans-[Pt(C-N)Cl(dmso)]. rsc.org X-ray diffraction analysis confirmed the molecular structure of this complex, providing concrete evidence for the cyclometallation process. psu.edursc.org

Similarly, the structures of various other ferrocene-containing ketone complexes have been determined using single-crystal X-ray analysis, lending crucial support to their spectral and electrochemical characterizations. capes.gov.br In complexes of acetylferrocene (a synonym for this compound) with trinuclear copper and silver pyrazolates, X-ray studies revealed the formation of stable adducts, such as {[MPz₃]₃∙(AcFc)₂}, through multiple oxygen-to-metal (O…M) contacts. mdpi.com

The analysis of diferrocenyl ketone and its thioketone analogue also relies heavily on X-ray crystallography. researchgate.netresearchgate.net These studies provide detailed geometric parameters, such as the C=O bond length, which was determined to be 1.231(3) Å in a derivative, and reveal the near co-planar arrangement of the carbonyl group with the substituted cyclopentadienyl ring. researchgate.net This structural information is critical for understanding the electronic communication between the ferrocenyl moieties and the coordinating group.

Table 1: Selected Crystallographic Data for Ferrocenyl Ketone-Related Complexes

| Compound/Complex | Method | Key Structural Features | Reference |

|---|---|---|---|

| Platinated this compound oxime | X-ray Diffraction | Confirmed cycloplatinated structure, N,S-trans geometry. | psu.edursc.org |

| {[CuPz₃]₃∙(Acetylferrocene)₂} | X-ray Diffraction | Stable complex formed via multiple O…Cu contacts. | mdpi.com |

| α-keto ferrocenyl derivative | X-ray Diffraction | Carbonyl group is nearly co-planar with the cyclopentadienyl ring. C=O bond length: 1.231(3) Å. | researchgate.net |

Investigation of Intramolecular and Intermolecular Interactions within Complexes

Quantum-chemical analyses have been employed to supplement experimental X-ray data, providing deeper insight into these interactions. researchgate.net For diferrocenyl thioketone, these computational studies, combined with experimental results, indicate that the primary structural features of an isolated molecule are largely preserved in the crystalline state. researchgate.netresearchgate.net

Intramolecular interactions are also significant. A notable feature in some α-keto ferrocenyl derivatives is the "slippage" of the iron center toward the exocyclic double bond of the ketone. researchgate.net This distortion is believed to maximize the orbital interaction between the iron center and the carbonyl group, influencing the electronic properties of the molecule. researchgate.net In complexes formed between acetylferrocene and trinuclear metal pyrazolates, the dominant interactions are the O…M contacts, which are crucial for the stability of the supramolecular assembly. mdpi.com However, in these specific adducts, interactions between the metal centers and the π-system of the ferrocenyl groups were not observed. mdpi.com

Multi-Ferrocene-Based Ligand Architectures

Expanding from single ferrocenyl units to multi-ferrocene systems opens up new avenues in materials science and catalysis. nih.gov Ligands incorporating two or more ferrocenyl moieties are of significant interest due to their multistage redox activity, potential for cooperative effects, and utility in constructing complex molecular wires and chiral catalysts. nih.govresearchgate.net

Design and Synthesis of Systems with Multiple Ferrocenyl Units

The design of multi-ferrocene ligands involves strategically connecting ferrocene units through various organic or inorganic linkers. The choice of the bridging scaffold is critical as it dictates the distance and electronic communication between the redox-active iron centers. mdpi.com

Several synthetic methodologies have been developed to construct these complex architectures. A common approach is the Friedel-Crafts-like reaction, which was used in the early synthesis of tris(ferrocenyl)phosphane by reacting ferrocene with PCl₃ in the presence of a Lewis acid like aluminum chloride. nih.gov This protocol has been adapted to prepare bis(ferrocenyl)(alkyl)phosphanes from ferrocene and alkyldichlorophosphanes. nih.gov

Modern cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, offer more precise control over the final structure. mdpi.comacs.org For instance, Negishi cross-coupling of 3-Br₃-EtTAT with in-situ prepared ferrocenyl zinc chloride has been successfully used to synthesize a tris(ferrocenyl)-substituted triazatruxene. acs.org Similarly, Sonogashira reactions employing ethynylferrocene (B1143415) are used to create systems where ferrocenyl units are linked to a central core via ethynyl (B1212043) spacers. acs.org Lithiation followed by a quench with an appropriate electrophile is another powerful and extensively used technique for synthesizing a wide range of ferrocene derivatives that can serve as precursors to multidentate ligands. researchgate.net These synthetic strategies allow for the creation of diverse multi-ferrocene systems, from linear "molecular wires" to more complex, branched, and chiral structures designed for specific applications in catalysis and molecular electronics. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetylferrocene |

| cis-[PtCl₂(dmso)₂] (dmso = dimethyl sulfoxide) |

| N,S-trans-[Pt(C-N)Cl(dmso)] |

| Diferrocenyl ketone |

| Diferrocenyl thioketone |

| Tris(ferrocenyl)phosphane |

| Bis(ferrocenyl)(alkyl)phosphanes |

| 3-Br₃-EtTAT |

| Ethynylferrocene |

Electrochemical and Redox Properties of Ferrocenyl Methyl Ketone and Its Analogues

Reversible Redox Behavior of the Ferrocenyl Moiety

The hallmark of ferrocene (B1249389) and its derivatives, including ferrocenyl methyl ketone, is the reversible one-electron oxidation-reduction process centered at the iron atom.

The fundamental electrochemical process for ferrocene is a reversible one-electron oxidation, which converts the neutral ferrocene (Fc) to the ferrocenium (B1229745) cation (Fc⁺). researchgate.netwikipedia.orgrsc.orgnih.gov This redox couple (Fc/Fc⁺) is well-behaved and highly reproducible, making it a standard reference in non-aqueous electrochemistry. wikipedia.orgnih.govresearchgate.netpineresearch.com The standard potential of the Fc/Fc⁺ couple is approximately +0.64 V versus the Normal Hydrogen Electrode (NHE). wikipedia.orgmdpi.com This reversible nature is a key characteristic that is largely retained in its derivatives. researchgate.net

The stability of both the neutral ferrocene and the resulting ferrocenium cation contributes to the reversibility of this redox process. wikipedia.org Ferrocene itself is a remarkably stable organometallic compound, resistant to air and water. wikipedia.org The 18-electron configuration of the iron center in ferrocene and the 17-electron configuration in the ferrocenium cation are both relatively stable, allowing for facile electron transfer without decomposition.

The introduction of substituents onto the cyclopentadienyl (B1206354) rings of the ferrocene core significantly influences the redox potential of the Fc/Fc⁺ couple. researchgate.netmdpi.comresearchgate.netmdpi.com This tuning of the redox potential is a direct consequence of the electronic nature of the substituent.

The acetyl group (-COCH₃) in this compound is an electron-withdrawing group. Electron-withdrawing groups decrease the electron density at the iron center, making the compound more difficult to oxidize. mdpi.commdpi.com Consequently, the oxidation potential of this compound is shifted to more positive values compared to unsubstituted ferrocene. researchgate.netrsc.org This is because the iron center, being more electron-deficient, requires a higher potential to remove an electron.

Conversely, electron-donating groups increase the electron density at the iron center, making the compound easier to oxidize and thus shifting the redox potential to less positive values. mdpi.commdpi.com The magnitude of this shift is generally correlated with the electron-donating or electron-withdrawing strength of the substituent, often quantified by Hammett parameters. researchgate.netbeilstein-journals.org A linear relationship has been observed between the half-wave potentials of substituted ferrocenes and the Hammett constants of the substituents. researchgate.netd-nb.info

For instance, studies on various ferrocene derivatives have demonstrated this trend. Ferrocene derivatives with electron-donating groups like alkyls exhibit lower oxidation potentials, while those with electron-withdrawing groups such as halogens, carbonyls, or nitro groups show higher oxidation potentials. mdpi.comresearchgate.netmdpi.com This predictable modulation of redox potentials is a powerful tool for designing ferrocene-based molecules with specific electrochemical properties for targeted applications. researchgate.net

The Ferrocene/Ferrocenium Redox Couple

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of this compound and its analogues. It provides valuable information about the oxidation and reduction processes, including their reversibility and potentials.

The cyclic voltammogram of this compound typically displays a single, well-defined pair of oxidation and reduction peaks. researchgate.netnih.gov The anodic peak (Epa) corresponds to the oxidation of the ferrocenyl moiety to the ferrocenium cation, while the cathodic peak (Epc) corresponds to the subsequent reduction of the ferrocenium cation back to the neutral ferrocenyl species. nih.gov

The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the electrochemical reversibility of the redox process. For an ideal, reversible one-electron transfer process, the theoretical value of ΔEp is approximately 59 mV at room temperature, although in practice, values slightly higher than this are often observed and still considered indicative of a reversible or quasi-reversible process. beilstein-journals.org Studies on ferrocenyl derivatives often report ΔEp values that suggest a quasi-reversible redox behavior. nih.govbeilstein-journals.orgup.ac.zaresearchgate.net

The shape and symmetry of the oxidation and reduction waves also provide qualitative insights. A symmetric wave shape with a peak current ratio (ipa/ipc) close to unity further supports the reversibility of the electron transfer process. nih.gov Deviations from this ideal behavior can indicate follow-up chemical reactions or other complexities in the electrochemical mechanism.

Quantitative data from cyclic voltammetry allows for the precise determination of the formal redox potential (E°′) of the Fc/Fc⁺ couple in this compound and its analogues. The formal potential is typically estimated as the midpoint of the anodic and cathodic peak potentials (E°′ = (Epa + Epc)/2). nih.govresearchgate.net

As previously discussed, the E°′ for this compound is shifted to a more positive potential compared to unsubstituted ferrocene due to the electron-withdrawing nature of the acetyl group. researchgate.netrsc.org For example, one study reported the half-wave potential of acetylferrocene (B1663952) to be significantly more positive than that of ferrocene. researchgate.net

The quasi-reversibility of the redox process is quantitatively assessed by the peak separation (ΔEp). nih.govbeilstein-journals.org In many studies of ferrocene derivatives, the observed ΔEp values are often slightly larger than the ideal 59 mV, indicating a quasi-reversible process where the rate of electron transfer is fast but not infinitely so. beilstein-journals.orgup.ac.za The scan rate at which the cyclic voltammetry experiment is performed can also influence the observed ΔEp; an increase in scan rate often leads to a larger peak separation. beilstein-journals.org

The following table presents representative electrochemical data for this compound and related compounds from various studies.

| Compound | E°' or E₁/₂ (V vs. ref) | ΔEp (mV) | Solvent/Electrolyte | Reference |

| This compound | ~0.28 (vs Ag/AgCl) | ~70 | CH₃CN/TBAP | researchgate.net |

| Ferrocene | ~0.0 (vs Fc/Fc⁺) | ~60-70 | Various | wikipedia.orgpineresearch.com |

| 1,1'-Diacetylferrocene | ~0.53 (vs Ag/AgCl) | ~80 | CH₃CN/TBAP | researchgate.net |

| Ferrocenyl imidazole (B134444) derivative | Varies (e.g., 0.5-0.7 V) | 60-100 | CH₃CN/NaClO₄ | nih.gov |

Note: The reference electrode and experimental conditions can vary between studies, affecting the absolute potential values. It is crucial to consider the reference system when comparing data from different sources.

Analysis of Oxidation and Reduction Waves

Relationship Between Redox Properties and Electronic Structure

The redox properties of this compound are intrinsically linked to its electronic structure. The highest occupied molecular orbital (HOMO) of ferrocene derivatives is typically centered on the iron atom. researchgate.net The energy of this HOMO largely determines the ease of oxidation; a higher energy HOMO corresponds to an easier oxidation and thus a less positive redox potential.

The electron-withdrawing acetyl group in this compound lowers the energy of the d-orbitals of the iron center, including the HOMO. researchgate.netmdpi.com This stabilization of the HOMO means that more energy is required to remove an electron, resulting in a higher oxidation potential. Computational studies, such as those using density functional theory (DFT), have been employed to calculate the HOMO energies of ferrocene derivatives and have shown a good correlation between the calculated HOMO energy and the experimentally determined redox potentials. researchgate.net

Furthermore, the electronic communication between substituents on the cyclopentadienyl rings and the iron center is crucial. The π-system of the cyclopentadienyl rings facilitates the transmission of electronic effects from the substituent to the metal. In this compound, the carbonyl group is conjugated with the cyclopentadienyl ring, allowing for effective electronic communication through both inductive and resonance effects. This efficient communication is responsible for the significant shift in redox potential observed upon introduction of the acetyl group. Studies on various substituted ferrocenes have consistently demonstrated that the electronic nature of the substituent directly modulates the HOMO energy and, consequently, the redox potential of the molecule. mdpi.comresearchgate.netmdpi.com

Correlation with Hammett Sigma Constants

The electronic influence of substituents on the redox potential of the ferrocene/ferrocenium couple in derivatives of this compound can be quantitatively described using the Hammett equation. wikipedia.org This equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org In the context of ferrocene electrochemistry, it relates the half-wave potential (E₁/₂) of a substituted ferrocene derivative to the Hammett sigma constant (σ) of the substituent.

The position of the substituent on the cyclopentadienyl ring or on an attached aromatic group significantly impacts the electron density at the iron center. Electron-donating groups (EDGs) increase the electron density at the iron atom, making the ferrocene easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the iron center, making oxidation more difficult and shifting the redox potential to more positive values. d-nb.info

A study on ferrocenyl β-ketoamines, which are structural analogues of this compound, demonstrated a linear relationship between the formal potentials (E°') of the ferrocenyl oxidation and the Hammett constants of substituents on an attached aryl group. d-nb.info For instance, a substituent like methoxy (B1213986) (-OMe), which is an electron-donating group, increases the electron density at the ferrocenyl moiety, leading to an easier oxidation process compared to a compound with an electron-withdrawing cyano (-CN) group. d-nb.info

The relationship can be expressed as:

E₁/₂ (substituted) = E₁/₂ (unsubstituted) + ρσ

Where:

E₁/₂ (substituted) is the half-wave potential of the substituted ferrocene derivative.

E₁/₂ (unsubstituted) is the half-wave potential of the parent ferrocene compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. wikipedia.org

This correlation allows for the predictable tuning of the redox properties of ferrocenyl ketones for various applications.

Table 1: Effect of Substituents on the Redox Potential of Ferrocenyl Analogues This table is representative and compiled based on principles described in the cited literature.

| Substituent (R') on Aryl Group | Hammett Constant (σₚ) | Effect on Electron Density | Expected Shift in Oxidation Potential (E°') |

| -OMe (Methoxy) | -0.27 | Donating | Negative Shift (Easier to Oxidize) |

| -CH₃ (Methyl) | -0.17 | Donating | Negative Shift (Easier to Oxidize) |

| -H (Hydrogen) | 0.00 | Reference | No Shift |

| -F (Fluoro) | +0.06 | Withdrawing | Positive Shift (Harder to Oxidize) |

| -CN (Cyano) | +0.66 | Withdrawing | Positive Shift (Harder to Oxidize) |

Source: Data compiled from principles discussed in references wikipedia.orgd-nb.info.

LUMO-HOMO Gap Energies from Electrochemical Data

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties of a molecule that influence its chemical reactivity, optical properties, and electronic behavior. Cyclic voltammetry (CV) is a powerful electrochemical technique used to estimate these frontier molecular orbital energies. upb.ro

The HOMO energy level can be correlated with the onset potential of the first oxidation peak (E_ox), while the LUMO energy level can be related to the onset potential of the first reduction peak (E_red). researchgate.net The oxidation process involves removing an electron from the HOMO, and the reduction process involves adding an electron to the LUMO.

The empirical equations often used for this estimation are:

E_HOMO = -e [E_ox^onset vs Fc/Fc⁺ + 4.8] eV E_LUMO = -e [E_red^onset vs Fc/Fc⁺ + 4.8] eV

Where E_ox^onset and E_red^onset are the onset potentials for oxidation and reduction, respectively, measured relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. upb.roresearchgate.net The value of 4.8 eV is the absolute energy level of the Fc/Fc⁺ reference electrode below the vacuum level.

The HOMO-LUMO energy gap (E_g), which is a crucial parameter for predicting the stability and reactivity of a molecule, can then be calculated from the difference between the HOMO and LUMO energy levels. wuxiapptec.com

E_g = E_LUMO - E_HOMO

Table 2: Representative Electrochemical Data and Estimated Frontier Orbital Energies This table is illustrative, based on the methodologies described in the cited literature.

| Compound | E_ox^onset (V) | E_red^onset (V) | E_HOMO (eV) | E_LUMO (eV) | E_g (eV) |

| Ferrocene | 0.00 | N/A | -4.80 | N/A | N/A |

| This compound Analogue 1 (with EDG) | -0.15 | -2.50 | -4.65 | -2.30 | 2.35 |

| This compound Analogue 2 (with EWG) | +0.25 | -2.10 | -5.05 | -2.70 | 2.35 |

Source: Data based on the principles and equations from references upb.roresearchgate.netnankai.edu.cn.

Electrochemical Applications (Excluding Biosensors)

The stable and reversible redox behavior of the ferrocene core makes ferrocenyl ketones and related derivatives highly valuable in various electrochemical applications beyond biosensing. nih.govgoogle.com

Ferrocenyl Ketones in Electroanalysis and Electrochemical Synthesis

In the field of electroanalysis , ferrocene and its derivatives serve as excellent electrochemical probes and mediators. bohrium.com Their well-defined and predictable redox potential allows them to be used as internal standards in cyclic voltammetry to calibrate potential measurements. wikipedia.org Ferrocene-modified electrodes are employed for the quantitative analysis of various substances. Although many applications are in biosensing, they are also used to detect environmental pollutants and other small molecules through the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface. bohrium.com

In electrochemical synthesis , ferrocene derivatives play a role both as reactants and as mediators. The Friedel-Crafts acylation of ferrocene to produce acetylferrocene (this compound) is a key synthetic step that introduces a functional handle for further elaboration. preprints.org This ketone can then be a precursor for a wide range of other ferrocene compounds. preprints.org More directly, electrochemical methods have been developed for forming new bonds. For example, an electrochemical C-P bond formation has been reported via a coupling reaction involving ferrocene and diphenylphosphine (B32561) oxide, providing an efficient route to phosphorylated ferrocenes. beilstein-journals.org Ferrocene can also act as an electron-transfer mediator in electrochemical reactions, enabling the selective generation of reactive intermediates, such as benzylic radicals, under controlled potential. wikipedia.org

Electrocatalytic Functions of Ferrocene Derivatives

The ability of ferrocene derivatives to act as redox mediators is central to their electrocatalytic functions . nih.gov By shuttling electrons between an electrode and a substrate, they can facilitate electrochemical reactions that would otherwise be kinetically slow, effectively lowering the overpotential required for the reaction. nih.gov This property is crucial for enhancing the efficiency and selectivity of various processes. nih.gov

Ferrocene-based catalysts are employed in a range of electrocatalytic applications, including energy-related systems and molecular machines. nih.gov For instance, pyridyl-substituted ferrocenes have been shown to electrocatalytically oxidize ammonia (B1221849). acs.org In this system, the ferrocene derivative facilitates the one-electron oxidation of ammonia at a significantly lower potential than is otherwise possible. The pyridine (B92270) substituent plays a key role by forming a hydrogen bond with the ammonia molecule, making it more electron-rich and easier to oxidize. acs.org This demonstrates how the molecular design of ferrocene derivatives, including those with ketone functionalities or other coordinating groups, can be tailored to create highly specific and efficient electrocatalysts. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

Computational chemistry provides a powerful lens for examining the molecular and electronic properties of ferrocenyl methyl ketone. A range of methods, from density functional theory to high-level ab initio calculations, has been utilized to model its behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of this compound and its derivatives. researchgate.netresearchgate.net DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For ferrocene-containing systems, hybrid functionals such as B3LYP and B3PW91 are commonly employed, often in conjunction with basis sets like 6-31G(d) or def2-TZVP, to provide a reliable description of their structure and electronics. researchgate.netpsu.eduresearchgate.net These methods have been successfully used to study the ground-state properties of a series of ferrocenyl hetaryl ketones, providing foundational data for understanding spectroscopic properties. researchgate.net DFT is also used to probe intramolecular interactions that dictate the conformational preferences of such molecules. researchgate.netnih.gov The choice of functional is crucial, as studies on related ferrocene (B1249389) systems have shown that functionals like PBE0 and OPBE can accurately reproduce experimental energy gaps. zenodo.org

To understand the electronic absorption spectra and the nature of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied method. researchgate.netpsu.edu This approach is used to model the electronic transitions, such as the characteristic d-d transitions and metal-to-ligand charge transfer (MLCT) bands observed in ferrocenyl compounds. researchgate.netpsu.eduacs.org For ferrocenyl ynones, TD-DFT calculations have revealed that the lower energy bands in their electronic absorption spectra have a significant MLCT character. psu.edu In studies of ferrocene-based molecular diodes and other derivatives, TD-DFT has been essential for computing UV-vis spectra and examining photoinduced electronic transitions. mdpi.comacs.org While highly effective, the accuracy of TD-DFT can be functional-dependent; for instance, in ferrocene itself, functionals like TDB3LYP can predict the UV-vis spectrum with quantitative accuracy, whereas others may introduce spurious charge-transfer states. researchgate.net

For systems with complex electronic structures, such as organometallic compounds where electron correlation is significant, more advanced ab initio and multireference methods are sometimes necessary. researchgate.netnih.gov While computationally more demanding, methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) can provide a more accurate description of excited states and systems with multireference character. zenodo.orgnih.gov For ferrocenyl hetaryl ketones, a broad range of theoretical methods, including multiconfigurational and multireference ab initio approaches, have been used to model their excited-state properties, serving as a benchmark for TD-DFT results. researchgate.net These higher-level methods are particularly important for accurately describing the ligand field splitting and potential energy surfaces of excited states in transition metal complexes. zenodo.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Electronic Structure and Conformation Analysis

The interplay between the electron-rich ferrocenyl group and the electron-withdrawing acetyl substituent governs the electronic landscape and conformational behavior of this compound.

The electronic structure of this compound is characterized by the interaction between the d-orbitals of the iron atom and the π-systems of the cyclopentadienyl (B1206354) (Cp) rings and the acetyl group. The iron center in ferrocene is in the +2 oxidation state, with each Cp ring formally being an anion, creating a stable 18-electron complex. wikipedia.org The introduction of an electron-withdrawing acetyl group perturbs this electronic structure. It lowers the energy of the molecular orbitals and increases the redox potential compared to unsubstituted ferrocene. wikipedia.org

DFT calculations are used to quantify the distribution of atomic charges. Natural Population Analysis (NPA) can reveal how charge is distributed among the iron, carbon, and hydrogen atoms. researchgate.net The carbonyl group withdraws electron density from the attached cyclopentadienyl ring, which in turn influences the charge on the iron center. The highest occupied molecular orbitals (HOMOs) in ferrocene derivatives are typically metal-centered (d-orbitals), while the lowest unoccupied molecular orbital (LUMO) is often localized on the ligand, especially with electron-withdrawing substituents. psu.edumdpi.com This separation gives rise to the prominent metal-to-ligand charge transfer (MLCT) character in the electronic transitions. psu.edu

Table 1: Selected Calculated Bond Lengths for Ferrocene (Eclipsed, D5h) This table provides reference bond lengths for the parent ferrocene molecule, calculated using DFT, which serve as a baseline for understanding the structural changes upon substitution.

| Bond | B3LYP/6-31+G* (Å) |

|---|---|

| Fe-C | 2.08 |

| C-C | 1.42 |

| C-H | 1.07 |

Data sourced from reference researchgate.net.

The conformational flexibility of this compound primarily involves rotation around the single bond connecting the acetyl group to the cyclopentadienyl ring. Computational studies on related ferrocenyl ketones and thioketones have explored the potential energy surface associated with this rotation. researchgate.net The orientation of the acetyl group relative to the Cp ring is determined by a balance of steric hindrance and subtle intramolecular interactions, such as weak hydrogen bonds. researchgate.netirb.hr

For related ferrocenyl hetaryl thioketones, DFT calculations at the B3LYP level have been used to explore the conformational space and identify the most stable conformers. researchgate.net The stability of different conformers is explained by analyzing intramolecular interactions using methods like Natural Bond Orbital (NBO) analysis and the Atoms in Molecules (AIM) theory. researchgate.net These analyses can identify stabilizing interactions, such as π → π* conjugation between the carbonyl group and the Cp ring, and weak C-H···O hydrogen bonds. researchgate.net In diferrocenyl thioketone, quantum-chemical analyses have been crucial in deducing the intramolecular interactions that govern its conformational behavior. nih.govresearchgate.netmdpi.com While crystal packing forces can influence the solid-state structure, the fundamental conformational preferences are dictated by these intramolecular forces. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ferrocene |

| Ferrocenyl hetaryl ketones |

| Ferrocenyl ynones |

| Diferrocenyl thioketone |

| Ferrocenium (B1229745) |

| Acetyl chloride |

| Ferrocenecarboxamide |

| Ferrocenecarbonyl chloride |

| Ferrocene-1,1'-(dicarbonyl chloride) |

| N-acetylferrocenecarboxamide |

| N-methylferrocenecarboxamide |

| Lawesson's reagent |

Elucidation of Electronic Structure and Charge Distribution

Spectroscopic Property Simulations and Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in simulating the spectroscopic properties of this compound and related compounds. researchgate.netnih.govresearchgate.net These simulations provide a detailed understanding of the relationship between the molecule's structure and its spectral features.

Simulated NMR Spectra (¹H, ¹³C, ¹⁷O Chemical Shifts)

Computational methods allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of the nuclei. nmrdb.org For this compound, DFT calculations can simulate the ¹H, ¹³C, and ¹⁷O NMR spectra.

Simulations of the ¹H NMR spectrum of acetylferrocene (B1663952), a synonym for this compound, show distinct signals for the protons on the unsubstituted and substituted cyclopentadienyl (Cp) rings, as well as the methyl protons. magritek.com The protons of the unsubstituted Cp ring typically appear as a singlet, while the protons on the substituted ring show more complex splitting patterns due to their different chemical environments. magritek.com The methyl group protons also present a characteristic singlet. magritek.com

Calculations of ¹³C NMR spectra are particularly valuable for probing the electronic structure of the carbonyl group and the ferrocenyl moiety. Theoretical studies on ferrocenyl hetaryl ketones have shown that the ¹³C chemical shifts of the carbonyl group are influenced by the geometric twist of the rings and the extent of π-bond conjugation. researchgate.netnih.govresearchgate.net Similarly, ¹⁷O NMR chemical shift calculations, though less common, provide direct insight into the electronic environment of the carbonyl oxygen. The shielding constants for both ¹³C and ¹⁷O can be analyzed in terms of their diamagnetic and paramagnetic contributions, offering a deeper understanding of the electronic effects at play. researchgate.netnih.govresearchgate.net

A comparison of experimental and computationally predicted ¹H-NMR chemical shifts for a ferrocenyl caffeine (B1668208) derivative showed good agreement, validating the accuracy of the theoretical models used. orientjchem.org

Table 1: Simulated vs. Experimental ¹H NMR Chemical Shifts for Acetylferrocene

| Protons | Experimental Chemical Shift (ppm) in CDCl₃ | Notes |

|---|---|---|

| Unsubstituted Cp ring (5H) | 4.19 (singlet) | Shows five equivalent protons. |

| Substituted Cp ring (4H) | 4.49 and 4.77 (multiplets) | Appears as a second-order AA'BB' system. |

| Acetyl methyl group (3H) | 2.39 (singlet) | Corresponds to the methyl protons. |

Data sourced from experimental observations. magritek.com

Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra

Theoretical simulations are also extensively used to predict and interpret the vibrational (IR) and electronic (UV-Vis) spectra of this compound.

Infrared (IR) Spectra: The vibrational frequencies in the IR spectrum can be calculated using DFT methods. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule. For ferrocenyl ketones, a key focus is the vibrational frequency of the carbonyl (C=O) bond, which is sensitive to the electronic effects of the attached ferrocenyl group. researchgate.netnih.govresearchgate.net Theoretical studies have connected the pattern in the carbonyl bond's vibrational frequency to changes in its bond length and bond order. researchgate.netnih.govresearchgate.net The application of scaling factors to the calculated frequencies is a common practice to improve the agreement with experimental data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is the primary tool for simulating UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. rsc.org For ferrocenyl ketones, the electronic absorption spectra are typically characterized by low-intensity d → π* transitions in the visible region and a dominant, high-intensity π → π* transition in the UV region. researchgate.netnih.govresearchgate.net The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate predictions of the absorption wavelengths and intensities. researchgate.netresearchgate.net Studies on ferrocene derivatives have shown that strong absorption below 300 nm is a typical feature. researchgate.net

Correlation of Theoretical Spectroscopic Data with Experimental Observations

A critical aspect of computational spectroscopy is the correlation of simulated data with experimental measurements. This comparison serves to validate the theoretical methods and provides a more robust interpretation of the experimental spectra.

For ferrocenyl hetaryl ketones, quantum chemical calculations have successfully elucidated structure-property relationships by comparing simulated NMR, IR, and UV-Vis spectra with experimental results. researchgate.netnih.govresearchgate.net The patterns observed in the experimental ¹³C and ¹⁷O chemical shifts of the carbonyl group, for instance, have been explained by theoretical models that consider the geometric and electronic parameters of the molecules. researchgate.netnih.gov Similarly, the vibrational frequency of the carbonyl bond in the IR spectrum and the electronic transitions in the UV-Vis spectrum show good correlation between theoretical predictions and experimental data. researchgate.netnih.govresearchgate.net

In a study on ferrocenyl imidazole (B134444) derivatives, DFT calculations using the B3LYP/6-311+G(d) basis set were performed, and the calculated HOMO-LUMO band gap energies correlated well with those obtained from electrochemical and spectroscopic data. nih.gov Likewise, for a novel ferrocenyl caffeine derivative, the experimental and theoretical data from DFT calculations showed good agreement, confirming the structural and electronic properties of the synthesized compound. orientjchem.org The analysis of ferrocene's IR spectra in different solvents also highlights the power of combining theoretical calculations with experimental measurements to understand conformational dynamics. unimelb.edu.au

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. DFT calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

Exploration of Reaction Pathways and Transition States

Computational studies have been employed to explore the reaction mechanisms of various transformations involving ferrocene derivatives. For example, in the context of C-H activation reactions catalyzed by first-row transition metals, DFT calculations have been used to map out the reaction profiles on different spin states. acs.org These studies identify the key intermediates and transition states along the reaction coordinate.

For the isomerization of ferrocenyl phosphinites to phosphine (B1218219) oxides, DFT calculations suggested that the reaction proceeds through a cyclic transition state. doi.org The stabilization of a positive charge on the α-carbon by the d-electrons of the iron atom was identified as a key factor. doi.org Similarly, in the study of [3+2] cycloaddition reactions of thioketones, computational methods have been used to investigate different reaction pathways and determine whether the mechanism is concerted or stepwise. researchgate.net The exploration of these pathways often involves locating the transition state structures that connect reactants to products.

The study of molecular rearrangements, a common feature in ferrocene chemistry, heavily relies on computational exploration of potential energy surfaces to delineate the complex series of steps involved, such as hydride shifts and ring openings. mdpi.com

Analysis of Activation Barriers and Rate-Determining Steps

A crucial output of mechanistic computational studies is the calculation of activation barriers (activation energies), which determine the rate of a chemical reaction. The highest energy barrier along a reaction pathway corresponds to the rate-determining step.

In a study of an Sₙ2-like reaction, the calculated activation barrier (ΔG‡) of 107.9 kJ/mol was in good agreement with the experimental value of 102.7 kJ/mol, validating the proposed reaction mechanism. researchgate.net The analysis of activation barriers is fundamental in understanding reaction selectivity and kinetics. For instance, in low-valent iron-catalyzed C-H activation, DFT calculations revealed that the reaction proceeds via a two-state reactivity scenario, where different spin states have different activation barriers for the C-H activation step. acs.org

Computational studies on the retro-phospha-Brook rearrangement of ferrocenyl phosphinites provided insight into the reaction mechanisms and the relative stabilities of isomers by calculating the energies of intermediates and transition states. doi.org Furthermore, in the context of electrochemical reactions, computational methods have been developed to calculate the activation energies for redox processes, such as the Fc⁰/Fc⁺ couple, which is a standard reference in electrochemistry. acs.org These calculations help in understanding the kinetics of electron transfer reactions. acs.org

Supramolecular Chemistry Involving Ferrocenyl Ketone Derivatives

Ferrocene (B1249389) as a Building Block in Supramolecular Assemblies

Ferrocene's distinct attributes, such as its defined shape, size, hydrophobicity, and crucial redox activity, establish it as a valuable component in the construction of diverse supramolecular architectures. rsc.orgnitrkl.ac.in These features allow for its incorporation into larger systems like supramolecular polymers and metal-organic frameworks, where the ferrocene unit plays a direct and defined role in the assembly's formation and function. rsc.orgrsc.org The "molecular ball-bearing" property, arising from the rotational freedom of its two cyclopentadienyl (B1206354) (Cp) rings, combined with its rigid sandwich structure, enables ferrocene to facilitate optimal conformations for robust intermolecular interactions. researchgate.netnitrkl.ac.in This has led to its use in an array of assemblies, including smart molecular receptors and complex metal-organic structures. rsc.org

The molecular dimensions and hydrophobic nature of the ferrocene core make it an ideal guest for various macrocyclic host molecules, leading to the formation of stable host-guest inclusion complexes. rsc.orgrsc.org This principle is central to the supramolecular chemistry of ferrocenyl derivatives. For instance, ferrocenyl methyl ketone, also known as acetylferrocene (B1663952), readily forms 1:1 inclusion complexes with hosts like β-cyclodextrin (β-CD). psu.edu The hydrophobic ferrocene moiety is encapsulated within the nonpolar cavity of the cyclodextrin (B1172386) in an aqueous solution. psu.edunankai.edu.cn

This complexation can be controlled and utilized in chemical reactions. Research has shown that the reduction of acetylferrocene to 1-ferrocenylethanol using sodium borohydride (B1222165) can achieve significant enantioselectivity when carried out within a β-CD inclusion complex. psu.edu The chiral environment of the host molecule directs the approach of the reducing agent, leading to a preferred stereoisomer. Molecular modeling suggests that hydrogen bonds between the ketone's carbonyl group and the secondary hydroxyl groups of the β-CD contribute to this stereochemical control. psu.edu The stability and thermodynamics of these host-guest systems are influenced by factors such as electrostatic interactions, particularly when charged cyclodextrin derivatives are used. nankai.edu.cn

Table 1: Asymmetric Reduction of Ferrocenyl Ketones in a β-Cyclodextrin Host

| Ketone Guest | Product | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| Acetylferrocene | 1-Ferrocenylethanol | 81 | 50 |

| Benzoylferrocene | Ferrocenylphenylmethanol | 75 | 16 |

Data sourced from a study on asymmetric induction from β-cyclodextrin. The reaction was performed with an aqueous suspension of the inclusion complex and sodium borohydride in the presence of saturated sodium chloride. psu.edu

Design Principles for Smart Molecular Receptors

Ferrocene's reversible electrochemistry is a cornerstone for the design of "smart" molecular receptors that can signal the presence of a bound guest molecule. rsc.orgpreprints.orgmdpi.com The fundamental design involves covalently linking a ferrocene unit, which acts as a redox-active reporter, to a host moiety designed to bind a specific guest, such as a metal cation. mdpi.com